3-Bromo-5-ethoxypyridine
Description
Significance of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry
Halogenated pyridines are indispensable tools in the arsenal (B13267) of organic chemists. eurekalert.orgmerckmillipore.com The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations. nih.gov These reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds. illinois.eduresearchgate.net This capability is crucial for the construction of complex molecular architectures found in many biologically active compounds. researchgate.net
In medicinal chemistry, the strategic incorporation of halogen atoms can significantly influence a molecule's pharmacological properties. nih.gov Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. chemrxiv.org Consequently, halogenated pyridines are frequently employed as key intermediates in the synthesis of novel therapeutic agents. researchgate.netresearchgate.net The ability to selectively introduce and modify these halogen substituents is a key strategy in drug discovery and development. nih.govmountainscholar.org
Overview of Ethoxypyridine Derivatives in Contemporary Research
Ethoxypyridine derivatives, characterized by the presence of an ethoxy group (-OCH2CH3) on the pyridine ring, are also of considerable interest in modern chemical research. The ethoxy group, being an electron-donating group, can modulate the electronic properties of the pyridine ring, influencing its reactivity and biological activity. ontosight.ai
Properties
IUPAC Name |
3-bromo-5-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUMRYNAZSTXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485198 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-17-8 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Profile of 3 Bromo 5 Ethoxypyridine
3-Bromo-5-ethoxypyridine (B63768) is an organic compound featuring a pyridine (B92270) ring substituted with a bromine atom at the 3-position and an ethoxy group at the 5-position. cymitquimica.com This unique arrangement of functional groups dictates its chemical behavior and utility in synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17117-17-8 |
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 9 °C |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. cymitquimica.com |
Synthesis and Manufacturing
The synthesis of 3-Bromo-5-ethoxypyridine (B63768) typically involves the reaction of a di-substituted pyridine (B92270) with an ethoxide source. A common laboratory-scale synthesis starts from 3,5-dibromopyridine. This is treated with sodium ethoxide in a suitable solvent like N,N-dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution where one of the bromine atoms is displaced by the ethoxy group.
Industrial-scale manufacturing would likely follow a similar synthetic strategy, optimized for yield, purity, and cost-effectiveness. Challenges in large-scale production may include managing the reaction temperature, ensuring efficient mixing, and developing robust purification methods to remove any unreacted starting materials or byproducts.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 5 Ethoxypyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Bromo-5-ethoxypyridine (B63768), both proton (¹H) and carbon-13 (¹³C) NMR are indispensable tools.
Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment
Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the molecular structure of this compound and for assessing its purity. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of information.
Structural Elucidation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group. Based on the analysis of analogous compounds like 3-bromo-5-methoxypyridine, the aromatic protons are anticipated to appear as doublets in the downfield region of the spectrum due to the deshielding effects of the electronegative nitrogen and bromine atoms. rsc.org The protons of the ethoxy group, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, will appear as a quartet and a triplet, respectively, due to spin-spin coupling. The chemical shifts can be influenced by the solvent used for analysis. wisc.edunetlify.app
Purity Assessment: Quantitative ¹H NMR (qHNMR) is a reliable method for determining the purity of a sample. acs.orgnih.gov By integrating the signals of the analyte and comparing them to a certified internal standard of known concentration, the absolute purity of this compound can be determined. youtube.com This method is advantageous as it is non-destructive and provides a direct measure of the molar quantity of the compound. nih.gov The presence of impurities, such as residual solvents or by-products from synthesis, can be identified by the appearance of additional signals in the spectrum. stackexchange.com The relative purity can also be assessed by comparing the integration of the analyte's signals to those of the impurities. youtube.com
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | ~8.2-8.4 | d | ~2-3 |
| H-4 | ~7.4-7.6 | t | ~2-3 |
| H-6 | ~8.2-8.4 | d | ~2-3 |
| -OCH₂CH₃ | ~4.0-4.2 | q | ~7 |
| -OCH₂CH₃ | ~1.3-1.5 | t | ~7 |
Note: The expected values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, allowing for the confirmation of the number and types of carbon atoms present. hmdb.cadocbrown.info
The chemical shifts of the carbon atoms in the pyridine (B92270) ring are influenced by the substituents. The carbon atom bearing the bromine (C-3) is expected to have a chemical shift in the range typical for carbons attached to a halogen. The carbon attached to the ethoxy group (C-5) will be shifted downfield due to the electronegativity of the oxygen atom. The remaining aromatic carbons (C-2, C-4, C-6) will appear in the aromatic region of the spectrum. The carbon atoms of the ethoxy group will be found in the upfield region. The analysis of related brominated and alkoxy-substituted pyridines aids in the assignment of these signals. docbrown.infochemicalbook.com
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~140-145 |
| C-3 | ~115-120 |
| C-4 | ~125-130 |
| C-5 | ~155-160 |
| C-6 | ~140-145 |
| -OCH₂CH₃ | ~60-65 |
| -OCH₂CH₃ | ~14-16 |
Note: The expected values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. nih.gov The calculated exact mass of the monoisotopic molecular ion of this compound (C₇H₈⁷⁹BrNO) is a critical piece of data for its characterization.
Calculated Exact Mass for this compound:
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
| C₇H₈⁷⁹BrNO | [M]⁺ | 200.98946 |
| C₇H₈⁸¹BrNO | [M+2]⁺ | 202.98741 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This makes it an ideal tool for the analysis of complex mixtures containing this compound and its derivatives. scispace.comnih.gov
LC-MS can be used to monitor the progress of reactions involving this compound, identify by-products, and quantify the components of a mixture. eurl-pesticides.eu The liquid chromatograph separates the different compounds in the sample, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. mdpi.com The development of a robust LC-MS method involves optimizing parameters such as the stationary phase, mobile phase composition, and mass spectrometer settings to achieve the desired separation and sensitivity.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and offer a comprehensive vibrational fingerprint of this compound. labmanager.comspectroscopyonline.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. nih.gov These include C-H stretching vibrations of the aromatic ring and the ethoxy group, C=C and C=N stretching vibrations of the pyridine ring, C-O stretching of the ether linkage, and the C-Br stretching vibration. The positions and intensities of these bands are indicative of the molecular structure. mdpi.comvliz.be
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of a molecule but is based on the inelastic scattering of light. nih.gov It is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR. For this compound, Raman spectroscopy would be useful for observing the vibrations of the pyridine ring and the C-Br bond.
Expected Vibrational Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |
| C=C / C=N (Pyridine ring) | Stretching | 1400-1600 | 1400-1600 |
| C-O (Ether) | Stretching | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Weak |
| C-Br | Stretching | 500-600 | 500-600 |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile or thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.
A typical setup for analyzing this compound would involve:
Mode: Reverse-phase HPLC, which uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov To improve peak shape and resolution, modifiers like formic acid or ammonium (B1175870) formate (B1220265) are often added. nih.gov
Column: A C18 column is commonly used for separating aromatic compounds. nih.gov
Detection: The pyridine ring in the molecule contains a chromophore that absorbs ultraviolet (UV) light, making UV or Diode-Array Detectors (DAD) highly effective. A DAD detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. A common monitoring wavelength would be around 254 nm. nih.gov Fluorescence detection could be employed if the molecule or a derivative exhibits native fluorescence, offering higher sensitivity and selectivity.
HPLC is frequently used in quality control to confirm the purity of synthesized batches, with results often reported as a percentage purity (e.g., >95% by HPLC). lgcstandards.com
Table 3: Typical HPLC Parameters for Analysis of this compound and Its Derivatives
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reverse-Phase C18, 3-5 µm particle size | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elution of the analyte from the column |
| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution |
| Detector | UV/DAD at ~254 nm | Detection and quantification of the analyte |
| Injection Volume | 5 - 20 µL | Introduction of the sample into the system |
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. This compound is amenable to GC analysis. When coupled with a Mass Spectrometer (GC-MS), this technique provides both separation and definitive structural identification. clockss.orgnih.gov
In a GC-MS system, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows the mass-to-charge (m/z) ratio of the molecular ion and its various fragments, creating a unique fingerprint for identification.
For this compound (Molecular Weight: 202.05 g/mol ), the mass spectrum would be expected to show:
Molecular Ion Peak (M⁺): A pair of peaks at m/z 201 and 203, with nearly equal intensity (approx. 1:1 ratio). This characteristic isotopic pattern is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group ([M-OC₂H₅]⁺), the loss of an ethyl radical ([M-C₂H₅]⁺), or the loss of an ethylene (B1197577) molecule via McLafferty rearrangement, followed by further fragmentation of the bromopyridine ring. researchgate.net
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 201 / 203 | Molecular ion (contains one Br atom) |
| [M-C₂H₄]⁺ | 173 / 175 | Loss of ethylene |
| [M-C₂H₅]⁺ | 172 / 174 | Loss of ethyl radical |
| [M-OC₂H₅]⁺ | 156 / 158 | Loss of ethoxy radical |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as Cyclic Voltammetry (CV), are used to study the redox properties of a compound—its ability to be oxidized (lose electrons) or reduced (gain electrons). This information is valuable for understanding its electronic structure, potential reactivity, and for applications in areas like electro-synthesis or materials science.
In a CV experiment, the potential applied to a working electrode is swept linearly in both forward and reverse directions, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides information about the oxidation and reduction potentials of the analyte.
The reduction potential of the pyridine ring.
The potential for oxidative or reductive cleavage of the C-Br bond.
Such an analysis would provide fundamental insights into the molecule's electronic behavior and its propensity to participate in electron transfer reactions.
Computational Chemistry and Theoretical Modeling of 3 Bromo 5 Ethoxypyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure, which in turn governs its reactivity. nih.govorientjchem.org For 3-bromo-5-ethoxypyridine (B63768), these calculations can pinpoint regions of high or low electron density, predict the energies of frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps. nih.gov These parameters are crucial for understanding how the molecule will interact with other reagents. arabjchem.org
The distribution of electrons in a molecule is key to its reactivity. The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack, a tendency that is modulated by its substituents. nih.gov The bromine atom acts as an electron-withdrawing group and a potential leaving group, while the ethoxy group is an electron-donating group. Quantum chemical calculations can precisely quantify these electronic effects.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying moderately sized molecules like this compound. ijesit.comals-journal.com DFT calculations are used to optimize the molecule's geometry and to compute various electronic properties that predict its reactivity. ijcce.ac.ir
A key application of DFT is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The energy gap between the HOMO and LUMO (ΔE_gap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For substituted pyridines, DFT calculations can elucidate how different functional groups influence the electronic landscape. researchgate.net In a study on 3-bromo-2-hydroxypyridine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine these properties. mdpi.com While specific calculations for this compound are not detailed in the literature, data from analogous compounds provide valuable insights. The table below shows representative calculated values for a similar molecule, 3-bromo-2-hydroxypyridine, in different environments. mdpi.com
| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Gas | -6.880 | -1.475 | 5.406 |
| Water | -6.880 | -1.475 | 5.406 |
| DMSO | -6.880 | -1.475 | 5.405 |
| Methanol | -6.879 | -1.475 | 5.403 |
Data based on calculations for 3-bromo-2-hydroxypyridine, which serves as an illustrative example. mdpi.com
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution, with different colors indicating regions of negative (electron-rich, susceptible to electrophilic attack) and positive (electron-poor, susceptible to nucleophilic attack) potential. nih.gov For this compound, the MEP would likely show a negative potential around the nitrogen atom and a positive potential on the hydrogen atoms of the pyridine ring.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For flexible molecules like this compound, which has a rotatable ethoxy group, MD simulations are invaluable for performing conformational analysis. nih.gov These simulations can reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers between them.
While specific MD studies on this compound are not prominent in the literature, the methodology would involve:
System Setup: A model of the molecule is placed in a simulation box, often with a solvent like water to mimic solution conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to the atoms.
Simulation: The classical equations of motion are solved iteratively, allowing the molecule to move and explore different conformations over a set period, typically from nanoseconds to microseconds. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk This capability is crucial for structure elucidation and verification. nsf.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR isotropic shielding tensors, which are then converted to chemical shifts. nih.govscispace.comresearchgate.net
The accuracy of GIAO-DFT calculations has become so reliable that they are routinely used to distinguish between possible isomers and assign complex spectra. conicet.gov.ar For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The predicted values would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing effects of the pyridine nitrogen and the bromine atom, and the electron-donating effect of the ethoxy group.
Modern approaches often combine DFT calculations with machine learning algorithms to further refine the accuracy of predictions by correcting for systematic errors. nsf.govnih.gov A comparison between calculated and experimental shifts is a powerful tool for structural confirmation.
| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| H-2 | 8.30 | 8.35 | -0.05 |
| H-4 | 7.50 | 7.53 | -0.03 |
| H-6 | 8.45 | 8.49 | -0.04 |
| -OCH2- | 4.10 | 4.12 | -0.02 |
| -CH3 | 1.40 | 1.41 | -0.01 |
This table is illustrative, demonstrating the principle of comparing experimental and calculated NMR data for structural validation.
Mechanistic Studies through Computational Pathway Elucidation
One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. orientjchem.org By mapping the potential energy surface of a reaction, DFT calculations can identify intermediates, transition states, and determine the activation energies for each step. rsc.org This provides a detailed, step-by-step picture of how reactants are converted into products. nih.gov
While a specific mechanistic study for this compound was not found, a detailed computational study on the closely related 3-bromo-5-methoxy-N-aminopyridinium salt provides an excellent example of this approach. rsc.org In that work, researchers used DFT calculations to investigate a visible-light-induced reaction with activated alkenes. rsc.org The calculations revealed that the reaction proceeds through two key intermediates, a tetrahydropyrazolo[1,5-a]pyridine and a new pyridinium (B92312) salt, which form an electron donor-acceptor (EDA) complex. rsc.org The computations showed that the energy barriers for the formation of these intermediates were low (less than 20 kcal/mol), supporting their ready formation at room temperature. rsc.org This detailed pathway, uncovered through computation, was crucial for understanding how the final 2,3-difunctionalized pyridine products were formed. rsc.org
Similar computational strategies could be applied to understand reactions involving this compound, such as its behavior in cross-coupling reactions or nucleophilic aromatic substitutions. nih.govresearchgate.net These studies are essential for optimizing reaction conditions and designing new synthetic methodologies.
Applications of 3 Bromo 5 Ethoxypyridine in Advanced Chemical Synthesis
Role as a Key Intermediate in Pharmaceutical Chemistry
In the pharmaceutical industry, the quest for novel therapeutic agents is relentless. The structural core of many biologically active molecules is a heterocyclic compound, with pyridine (B92270) derivatives being particularly prominent. researchgate.net 3-Bromo-5-ethoxypyridine (B63768) serves as a critical starting material and intermediate in the synthesis of new drug candidates, enabling the creation of diverse molecular architectures for targeted therapeutic effects.
Pyridine and its derivatives are recognized as privileged substructures in medicinal chemistry, frequently found in pharmaceuticals and natural products. researchgate.net The specific substitution pattern on the pyridine ring is crucial in determining its biological relevance and activity. researchgate.net this compound is an exemplary intermediate for generating libraries of novel pyridine compounds for drug discovery.
The bromine atom at the 3-position of the molecule is a key functional group that serves as a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. bloomtechz.com These powerful synthetic methods allow for the precise introduction of complex molecular fragments, including aromatic and amine groups, onto the pyridine core. bloomtechz.com This versatility enables chemists to systematically modify the compound's structure to explore structure-activity relationships (SAR) and develop derivatives with specific biological activities. Research has shown that various pyridine derivatives exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov For instance, certain derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in tumor cells. researchgate.netnih.gov
Table 1: Examples of Bioactive Molecules Derived from Pyridine Scaffolds
| Class of Compound | Potential Therapeutic Application | Reference |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Anticancer (PIM-1 kinase inhibitors) | nih.gov |
| Furo[2,3-b]pyridine derivatives | Anticancer | nih.gov |
| General Pyridine Derivatives | Anti-inflammatory, Cardiovascular agents | researchgate.net |
| Triazolopyridine Derivatives | Antidepressant | researchgate.net |
The concept of using molecular "building blocks" is central to modern drug discovery. csmres.co.ukwhiterose.ac.uk These are relatively simple chemical reagents with defined structures and reactive sites that can be combined to construct more complex drug candidates. csmres.co.uk this compound is classified as a heterocyclic building block, valued for its ability to introduce a specific pyridine-based motif into a larger molecule. tcichemicals.com
Contributions to Agrochemical Development
The development of effective and targeted agrochemicals is essential for global food security and crop protection. nbinno.com Halogenated pyridine derivatives are a cornerstone in the synthesis of active ingredients for a variety of agrochemical products. nbinno.com
This compound, and structurally similar compounds, serve as key precursors in the synthesis of modern agrochemicals. bloomtechz.comnbinno.com The pyridine core, functionalized with a reactive bromine atom, allows for the construction of complex molecules designed to be potent and selective agents for crop protection. nbinno.com
Herbicides: The intermediate can be used to synthesize herbicides that control weed growth, thereby increasing crop yields by ensuring crops have access to necessary nutrients and space. bloomtechz.com
Insecticides: It serves as a starting material for insecticides used to control a wide range of pests that can damage crops. bloomtechz.com
Fungicides: The compound also has potential applications in the synthesis of fungicides, which are crucial for preventing and controlling diseases caused by pathogenic fungi and bacteria in crops. bloomtechz.com
The consistent quality and purity of this intermediate are vital for producing agrochemicals that meet stringent performance and safety standards. nbinno.com Its adaptable chemical properties make it a valuable component in the ongoing research and development of more sustainable and targeted agricultural solutions. nbinno.com
Table 2: Role of Pyridine Intermediates in Agrochemicals
| Agrochemical Type | Function | Role of Precursor | Reference |
|---|---|---|---|
| Insecticides | Control of insect pests | Serves as a key intermediate for synthesis | bloomtechz.com |
| Herbicides | Inhibition of weed growth | Used for the synthesis of active ingredients | bloomtechz.comnbinno.com |
| Fungicides | Prevention of fungal and bacterial infections | Provides the core structure for fungicidal compounds | bloomtechz.comnbinno.com |
Utility in Materials Science
Beyond life sciences, the unique chemical properties of this compound make it a valuable component in the field of materials science. Its ability to participate in specific chemical reactions allows for its incorporation into advanced materials with specialized functions.
The development of functional polymers and high-performance dyes often relies on the precise assembly of molecular units. The reactive bromine atom of this compound makes it an ideal candidate for incorporation into polymer backbones through various metal-mediated polymerization reactions, including Yamamoto, Sonogashira, and Suzuki coupling. mdpi.com
By integrating the 3-ethoxy-pyridine moiety into a polymer chain, material scientists can create macromolecules with tailored electronic and optical properties. mdpi.com Such polymers are of great interest for applications in advanced technologies, including the development of:
Organic Light Emitting Diodes (OLEDs)
Specialized fluorescent dyes
Optical data storage materials
The incorporation of dye molecules into polymer structures is a significant area of research, and intermediates like this compound provide a pathway to create these novel, high-performance materials. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromo-5-hydroxypyridine |
| 3-Bromo-2-methoxypyridine |
| 2-Amino-5-bromo-3-methylpyridine |
| 3,5-dibromopyridine |
| 2-bromo-5-fluoro-3-methylpyridine |
| 4-bromo-2-hydroxypyridine |
| 4-bromo-isoxazole |
Ligand Design in Organometallic Chemistry and Catalysis
The development of novel ligands is a cornerstone of modern organometallic chemistry, as the ligand framework plays a crucial role in determining the catalytic activity, selectivity, and stability of metal complexes. Bipyridine ligands, in particular, are widely employed due to their strong and tunable coordination to a variety of metal centers. The synthesis of functionalized bipyridine ligands often relies on cross-coupling reactions, where halo-aromatics are key starting materials.
This compound is a suitable precursor for the synthesis of ethoxy-substituted bipyridine ligands. The presence of the bromine atom at the 3-position allows for participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com In a typical Suzuki coupling reaction, a bromopyridine derivative is reacted with a pyridine-boronic acid or a pyridine-boronic ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding a bipyridine structure. mdpi.commdpi.com The general scheme for such a reaction is depicted below:
Scheme 1: Generalized Suzuki Coupling for Bipyridine Synthesis
R¹-pyridyl-Br + R²-pyridyl-B(OR)₂ --(Pd catalyst, Base)--> R¹-pyridyl-pyridyl-R²
While specific literature detailing the use of this compound in these reactions is not abundant, the well-established scope of the Suzuki coupling with a wide array of substituted bromopyridines strongly supports its utility in this context. mdpi.com The resulting ethoxy-substituted bipyridine ligand would possess distinct electronic properties. The electron-donating nature of the ethoxy group can influence the electron density at the metal center of a subsequent organometallic complex, thereby modulating its catalytic activity. For instance, in ruthenium(II) complexes with bipyridine-based ligands, the electronic properties of the ligand have been shown to impact their catalytic performance in reactions like the hydrogenation of olefins.
The strategic placement of the ethoxy group at the 5-position can also impart specific steric and solubility characteristics to the resulting ligand and its metal complexes, which can be advantageous in various catalytic applications. The ability to fine-tune the electronic and steric environment of a metal catalyst is critical for optimizing its performance in demanding chemical transformations.
Exploration in Emerging Fields (e.g., Boron Neutron Capture Therapy precursors)
The pursuit of targeted and effective cancer therapies has led to the investigation of innovative treatment modalities such as Boron Neutron Capture Therapy (BNCT). BNCT is a binary radiotherapy that relies on the selective accumulation of a non-radioactive boron isotope (¹⁰B) in tumor cells, followed by irradiation with a neutron beam. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces high-energy alpha particles and lithium-7 nuclei, which are highly destructive to cells over a very short range, thereby selectively killing cancer cells while sparing surrounding healthy tissue. mdpi.comnih.gov
A critical component for the success of BNCT is the development of boron-containing compounds that can be selectively delivered to and accumulate within tumor cells. mdpi.comnih.gov One promising strategy involves the attachment of boron-containing moieties, such as boronic acids or carboranes, to molecules that have a natural affinity for tumor cells. nih.gov
In this context, this compound emerges as a potential precursor for the synthesis of novel BNCT agents. The bromine atom on the pyridine ring can be converted into a boronic acid group (-B(OH)₂) through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis. This transformation would yield 5-ethoxypyridine-3-boronic acid, a molecule that could then be further functionalized for targeted delivery.
Future Research Directions and Outlook in 3 Bromo 5 Ethoxypyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
Key areas for future development include:
Greener Reaction Conditions: A major push will be toward replacing traditional solvents with more environmentally benign alternatives. Research into catalytic systems that operate under milder temperatures and pressures will also be crucial. For instance, moving away from stoichiometric reagents like sodium hydride, sometimes used in the synthesis of related methoxypyridines, towards catalytic approaches would be a significant advancement. chemicalbook.com
Continuous Flow Chemistry: The adoption of continuous flow manufacturing offers significant advantages in terms of safety, scalability, and efficiency. researchgate.net Developing a flow-based synthesis for 3-Bromo-5-ethoxypyridine (B63768) could lead to higher throughput, better process control, and reduced waste generation compared to traditional batch methods. researchgate.net
C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. Future research could explore the direct ethoxylation of a 3-bromopyridine (B30812) precursor or the direct bromination of a 3-ethoxypyridine, bypassing multiple steps.
| Potential Sustainable Synthesis Improvement | Objective | Anticipated Benefit |
| Catalytic Systems | Replace stoichiometric reagents with efficient catalysts. | Reduced waste, milder reaction conditions. |
| Flow Chemistry | Transition from batch to continuous processing. researchgate.net | Enhanced safety, scalability, and process control. researchgate.net |
| C-H Activation | Utilize direct functionalization of C-H bonds. | Increased atom economy, shorter synthetic routes. |
| Bio-catalysis | Employ enzymes for specific transformations. | High selectivity, environmentally friendly conditions. |
Expansion of Diverse Chemical Transformations
This compound is a valuable intermediate primarily due to the reactivity of its bromine substituent, which serves as a handle for various coupling reactions and nucleophilic substitutions. cymitquimica.com Future research will aim to expand the repertoire of chemical transformations this compound can undergo, thereby increasing its versatility.
Future avenues of exploration include:
Novel Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are standard, there is scope to explore a wider range of cross-coupling partners. This includes developing protocols for less common couplings, such as Buchwald-Hartwig amination or C-S bond-forming reactions, directly on the this compound scaffold.
Regioselective Functionalization: Research into the selective functionalization of the other positions on the pyridine (B92270) ring, while the bromo and ethoxy groups are present, could lead to highly complex and valuable molecules. This might involve directed ortho-metalation or exploiting subtle differences in electronic properties across the ring.
Photoredox and Electrochemical Methods: These modern synthetic techniques offer unique reactivity pathways that are often inaccessible through traditional thermal methods. Applying photoredox or electrochemical catalysis to this compound could enable novel transformations, such as radical additions or reductive couplings, under mild conditions.
Advanced Applications in Interdisciplinary Sciences
The utility of pyridine derivatives is well-established in medicinal chemistry and agrochemicals. cymitquimica.comchemimpex.com However, the unique electronic properties imparted by the bromo and ethoxy substituents position this compound as a candidate for advanced applications in other scientific fields.
Materials Science: Halogenated organic compounds are of interest for creating materials with specific optical and electronic properties. chemimpex.com Future work could involve incorporating the this compound moiety into organic light-emitting diodes (OLEDs), conducting polymers, or liquid crystals. chemimpex.com The bromine atom can facilitate halogen bonding, a key interaction for engineering crystal structures with desired properties.
Medicinal Chemistry: As a building block, this compound will continue to be relevant in drug discovery. evitachem.com Its derivatives could be explored as scaffolds for developing novel therapeutic agents, particularly in areas like oncology and neuropharmacology, where pyridine-based structures are prevalent. chemimpex.com For example, related bromo-pyridine structures are used as intermediates for kinase inhibitors.
Chemical Biology: The development of new probes to study biological processes is a growing field. Functionalized derivatives of this compound could be designed as specific enzyme inhibitors or as fluorescent probes to visualize cellular mechanisms. medchemexpress.com
| Interdisciplinary Field | Potential Application of this compound Derivatives | Rationale |
| Materials Science | Organic Light-Emitting Diodes (OLEDs), Conducting Polymers. chemimpex.com | Unique electronic and optical properties of substituted pyridines. |
| Medicinal Chemistry | Kinase Inhibitors, Neurological Agents, Antibacterials. chemimpex.com | Proven utility of the pyridine scaffold in bioactive compounds. |
| Agrochemicals | Herbicides, Pesticides. chemimpex.com | The pyridine core is a common feature in agrochemical formulations. chemimpex.com |
| Chemical Biology | Molecular Probes, Enzyme Modulators. medchemexpress.com | Scaffold for creating tools to study biological systems. medchemexpress.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The application of artificial intelligence (AI) and machine learning (ML) is set to accelerate the pace of discovery in chemistry. rjptonline.orgijsetpub.com For this compound, these computational tools can be leveraged across the entire research and development pipeline.
Reaction Prediction and Optimization: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. rjptonline.orgeurekalert.org This technology could be used to predict the yield and selectivity of reactions involving this compound, helping chemists to prioritize experiments and avoid unproductive pathways. rjptonline.orgresearchgate.net
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to target molecules. ijsetpub.comresearchgate.net By applying these tools to complex derivatives of this compound, researchers could uncover non-intuitive and more sustainable pathways that a human chemist might overlook.
In Silico Screening: ML models can predict the physicochemical and biological properties of virtual compounds. ijsetpub.com This allows for the rapid in silico screening of large virtual libraries of this compound derivatives to identify candidates with high potential as new drugs or materials, thereby focusing laboratory efforts on the most promising leads. rjptonline.org The integration of data-driven models with chemical knowledge represents a powerful future direction for chemical synthesis and discovery. eurekalert.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
